molecular formula C10H8N2O4S2 B14200431 5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole CAS No. 922504-93-6

5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole

Cat. No.: B14200431
CAS No.: 922504-93-6
M. Wt: 284.3 g/mol
InChI Key: GJPALNUATCZGGK-UHFFFAOYSA-N
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Description

5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole is a complex organic compound that features a benzodioxole moiety linked to a thiadiazole ring via a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Methanesulfonyl Group: The benzodioxole derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Formation of the Thiadiazole Ring: The final step involves the cyclization of the intermediate with thiosemicarbazide under oxidative conditions to form the 1,2,4-thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole is unique due to its combination of the benzodioxole and thiadiazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

922504-93-6

Molecular Formula

C10H8N2O4S2

Molecular Weight

284.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfonyl)-1,2,4-thiadiazole

InChI

InChI=1S/C10H8N2O4S2/c13-18(14,10-11-5-12-17-10)4-7-1-2-8-9(3-7)16-6-15-8/h1-3,5H,4,6H2

InChI Key

GJPALNUATCZGGK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CS(=O)(=O)C3=NC=NS3

Origin of Product

United States

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